

Benchmarking the performance of Methyl 2amino-4-methoxynicotinate-derived inhibitors

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Compound of Interest

Methyl 2-amino-4methoxynicotinate

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Performance Benchmark of Aminopyridine-Based Kinase Inhibitors

A comparative guide for researchers and drug development professionals on the efficacy of aminopyridine-derived inhibitors targeting key signaling pathways in cancer.

This guide provides a comparative analysis of the performance of aminopyridine-based inhibitors, a class of small molecules with significant therapeutic potential, particularly as kinase inhibitors in oncology. Due to the limited availability of direct comparative studies on **Methyl 2-amino-4-methoxynicotinate**-derived inhibitors, this guide focuses on closely related and well-characterized aminopyridine, aminoquinazoline, and aminoquinoline derivatives. The data presented herein is collated from various preclinical studies and offers insights into their efficacy against critical cancer-related signaling pathways, primarily the PI3K/Akt/mTOR pathway.

Comparative Performance of Kinase Inhibitors

The following table summarizes the in vitro potency of various aminopyridine and related heterocyclic derivatives against their target kinases and selected cancer cell lines. These compounds demonstrate the potential of the aminopyridine scaffold in developing potent and selective kinase inhibitors.



Compound Class	Target Kinase(s)	Test Compound	IC50 (nM) - Kinase	Cell Line	IC50 (μM) - Cell Line
2-Amino-4- methylquinaz oline	ΡΙ3Κα	Compound 19	1.2	U87-MG (Glioblastoma)	0.08
РІЗКβ	15.1	_			
ΡΙ3Κδ	2.6	_			
РІЗКу	10.3	_			
mTOR	3.5				
2-Amino-4- methylquinaz oline	ΡΙ3Κα	Compound 37	0.9	U87-MG (Glioblastoma)	0.06
РІЗКβ	11.2	_			
ΡΙ3Κδ	1.9	_			
РІЗКу	8.7	_			
mTOR	2.1	_			
4- Aminoquinoli ne	RIPK2	Compound 14	5.1	-	-
4-Amino- thieno[2,3- d]pyrimidine	Aurora B	Compound 2	-	MCF-7 (Breast Cancer)	0.013
MDA-MB-231 (Breast Cancer)	0.056				
4-Amino- thieno[2,3- d]pyrimidine	Aurora B	Compound 3	-	MCF-7 (Breast Cancer)	0.08



MDA-MB-231

(Breast

0.25

Cancer)

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

- · Recombinant human kinase enzyme
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compounds (inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Microplate reader (luminescence)

Procedure:

- Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in the wells of a 96-well plate.
- Add the test compounds at various concentrations to the wells. A DMSO control (no inhibitor)
 is also included.



- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo[™] assay does this by converting ADP to ATP and then using the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.
- The luminescent signal is measured using a microplate reader.
- The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells. [3]

Materials:

- Cancer cell lines (e.g., MCF-7, U87-MG)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
- 96-well cell culture plates
- Microplate reader (absorbance)

Procedure:

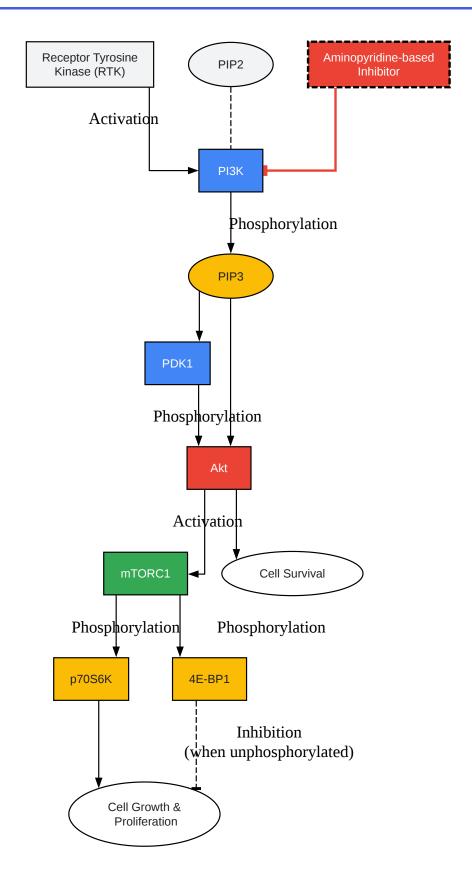


- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- After the incubation period, add MTT solution to each well and incubate for another 2-4
 hours. During this time, mitochondrial dehydrogenases in viable cells convert the watersoluble MTT to an insoluble purple formazan.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
- The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.[3]

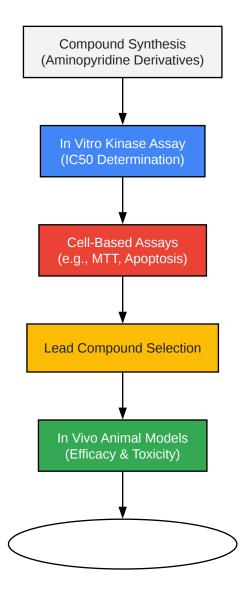
Visualizations PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[4][5]









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